1-Hydroxy-2-phenylbenzimidazole

Descripción general

Descripción

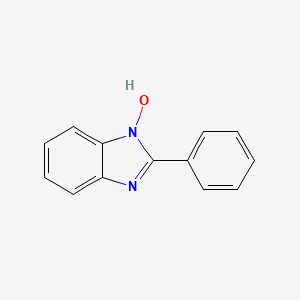

1-Hydroxy-2-phenylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyl group at the first position and a phenyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylbenzimidazole can be synthesized through several methods. One common approach involves the reaction of o-nitrosoaniline with benzaldehyde in the presence of catalytic amounts of acetic acid. This reaction proceeds via the formation of a nitroso imine intermediate, leading to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Análisis De Reacciones Químicas

Condensation of o-Nitroaniline with Benzaldehyde

The most widely reported synthesis involves the condensation of o-nitroaniline (13.8 g, 0.10 mole) and benzaldehyde (21.2 g, 0.20 mole) in dry toluene (20 mL) under reflux for 3 days. Water is removed via a Dean-Stark trap, and the crude product is purified by boiling ethanol. This method yields HPB at 86% purity .

Key Reaction Conditions :

-

Temperature : Reflux at ~110°C

-

Solvent : Dry toluene

-

Time : 72 hours

Reaction of N-Benzylidene-o-Nitroaniline with Potassium Cyanide

Another method utilizes N-benzylidene-o-nitroaniline reacted with potassium cyanide (KCN) in methanol. This nucleophilic addition followed by cyclization produces HPB in high yield .

Reaction Scheme :

Oxidative Condensation with Sodium Metabisulfite

A mild method employs o-phenylenediamine and aldehydes with sodium metabisulfite (Na₂S₂O₅) as an oxidative catalyst in ethanol/water (9:1 v/v). This approach avoids harsh conditions and is compatible with diverse substituents .

Formation via Condensation and Cyclization

The synthesis from o-nitroaniline and benzaldehyde proceeds through:

-

Aldol condensation between the aldehyde and amine groups.

-

Nitro group reduction (though not explicitly detailed in sources).

Role of KCN in Nucleophilic Addition

In the KCN-mediated reaction, cyanide acts as a nucleophile, attacking the imine intermediate (N-benzylidene-o-nitroaniline) to form a tetrahedral intermediate. Subsequent elimination and cyclization yield HPB .

Gastroprotective Effects

HPB exhibits significant gastroprotective activity in ethanol-induced gastric ulcers in rats:

-

Dose-Dependent Reduction : Pretreatment with 25–50 mg/kg HPB reduced ulcer length and number.

-

Synergy with Ranitidine : Combination therapy (50 mg/kg HPB + ranitidine) achieved a 53.89% curative ratio and reduced gastric acidity .

Pharmacological Profile

HPB belongs to benzimidazoles, a class known for:

-

H+/K+-ATPase inhibition (proton pump inhibition).

-

Anti-inflammatory and antioxidant properties , contributing to mucosal protection .

Characterization of HPB

Structural Diversity

HPB’s hydroxyl and phenyl substituents enhance its biological activity. Substituents at the 2-position (e.g., phenyl) improve stability and receptor binding .

Therapeutic Potential

While HPB shows promise in ulcer treatment, further studies are needed to explore:

Aplicaciones Científicas De Investigación

Gastroprotective Effects

Overview

1-Hydroxy-2-phenylbenzimidazole has been studied for its gastroprotective properties, particularly in the context of gastric lesions induced by ethanol. Research indicates that this compound can significantly reduce the number and size of gastric ulcers in experimental models.

Research Findings

A study demonstrated that pretreatment with this compound at doses of 25 and 50 mg/kg resulted in a notable decrease in ethanol-induced gastric ulcers compared to control groups. The combination of this compound with ranitidine showed the highest curative ratio of 53.89% and a marked reduction in gastric acidity. Histopathological evaluations confirmed the protective effects, suggesting that the mechanism may involve attenuation of acid secretion .

Antioxidant Properties

Mechanism of Action

The compound has been evaluated for its ability to act as a radical scavenger, which is crucial in mitigating oxidative stress. It has been shown to exhibit significant antioxidant activity, making it a candidate for further development as a protective agent against oxidative damage.

Case Studies

Research indicates that derivatives of benzimidazole, including this compound, have demonstrated varying degrees of antioxidant activity in assays such as the DPPH radical scavenging test. These findings suggest potential applications in formulations aimed at reducing oxidative stress-related damage .

α-Glucosidase Inhibition

Diabetes Management

The role of this compound as an α-glucosidase inhibitor has been explored extensively due to its implications for managing type 2 diabetes mellitus. Inhibitors of this enzyme play a critical role in controlling postprandial blood glucose levels.

Research Insights

A series of studies have synthesized coumarin-linked derivatives of 2-phenylbenzimidazole, which include this compound as a core structure. One notable derivative exhibited an IC50 value of 10.8 µM against α-glucosidase, significantly outperforming acarbose, a standard treatment. Kinetic studies revealed that this compound acts through competitive inhibition, highlighting its potential as a therapeutic agent for diabetes management .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-2-phenylbenzimidazole is similar to that of other organophosphorus esters. It likely involves the formation of reactive intermediates that facilitate the coupling of peptides and other molecules. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparación Con Compuestos Similares

1-Hydroxyimidazole: Shares the hydroxyl group but lacks the phenyl substitution.

2-Phenylbenzimidazole: Lacks the hydroxyl group but has the phenyl substitution.

Benzimidazole N-oxides: Similar in structure but with different oxidation states.

Uniqueness: 1-Hydroxy-2-phenylbenzimidazole is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Propiedades

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that this compound exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of this compound?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that this compound primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is this compound in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, this compound (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has this compound demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of this compound, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.